Acetyltransferase Substrate Kinetics: DansyllysoPAF Matches Native LysoPAF Within Experimental Error
In a direct head-to-head comparison using microsomal preparations from rat neutrophils, dansyllysoPAF served as a substrate for lysoPAF acetyltransferase with Km and Vmax values that were statistically indistinguishable from those of native lysoPAF [1]. This contrasts with the known kinetic perturbations introduced by bulkier fluorophores such as NBD or BODIPY on phospholipid-processing enzymes, where altered Km values of 2- to 5-fold have been reported for phospholipase A2 isoforms [2].
| Evidence Dimension | LysoPAF acetyltransferase kinetics (rat neutrophil microsomes) |
|---|---|
| Target Compound Data | Km = 120 μM; Vmax = 5.4 nmol/min/mg (dansyllysoPAF as substrate) |
| Comparator Or Baseline | Km = 105 μM; Vmax = 6.5 nmol/min/mg (native lysoPAF as substrate) |
| Quantified Difference | Km ratio (dansyllysoPAF/lysoPAF) = 1.14; Vmax ratio = 0.83. Neither difference was statistically significant. |
| Conditions | Rat neutrophil microsomes; 40 μM substrate; 37°C; assay without BSA (dansyllysoPAF did not require BSA for full activity). |
Why This Matters
Procurement of dansyl-PAF enables enzyme kinetic assays that directly report on native PAF metabolic enzyme behavior without the confounding kinetic artifacts introduced by other fluorescent tags, ensuring data comparability with historical radiometric assays.
- [1] Schindler, P.W., Ninio, E. (1991) Kinetic studies of human and rat neutrophil lysoPAF acetyltransferase using lysoPAF and dansyllysoPAF as substrates. Lipids, 26, 1004-1010. View Source
- [2] Hendrickson, H.S. (1994) Fluorescence-based assays of phospholipase A2. Analytical Biochemistry, 219(1), 1-10. (Documents NBD/BODIPY substrate kinetic deviations.) View Source
